molecular formula C3H8ClNO2S B050676 Isopropylsulfamoyl chloride CAS No. 26118-67-2

Isopropylsulfamoyl chloride

Cat. No.: B050676
CAS No.: 26118-67-2
M. Wt: 157.62 g/mol
InChI Key: AGRDPCWQGGNEQL-UHFFFAOYSA-N
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Description

Isopropylsulfamoyl chloride is a chemical compound with the molecular formula C₃H₈ClNO₂S. It is a yellow oil at room temperature and is known for its reactivity due to the presence of both a sulfamoyl group and a chloride group . This compound is used as an intermediate in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylsulfamoyl chloride can be synthesized through the reaction of isopropylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{(CH₃)₂CHNH₂} + \text{ClSO₃H} \rightarrow \text{(CH₃)₂CHSO₂NHCl} + \text{HCl} ] This reaction is usually carried out under controlled conditions to manage the release of hydrogen chloride gas .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where isopropylamine and chlorosulfonic acid are combined under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropylsulfamic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Thiols: React to form sulfonate thioesters.

Major Products:

Scientific Research Applications

Isopropylsulfamoyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of isopropylsulfamoyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of sulfonamides, sulfonate esters, and other compounds .

Comparison with Similar Compounds

    Dimethylsulfamoyl chloride: Similar in structure but with two methyl groups instead of an isopropyl group.

    Ethylsulfamoyl chloride: Contains an ethyl group instead of an isopropyl group.

Uniqueness: Isopropylsulfamoyl chloride is unique due to its specific reactivity profile and the presence of the isopropyl group, which can influence the steric and electronic properties of the resulting compounds. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-propan-2-ylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRDPCWQGGNEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067180
Record name Sulfamoyl chloride, (1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26118-67-2
Record name N-(1-Methylethyl)sulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26118-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylsulphamoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamoyl chloride, N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamoyl chloride, (1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylsulphamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.141
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Record name ISOPROPYLSULPHAMOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Isopropylsulfamoyl Chloride in recent research?

A1: Recent research utilizes this compound primarily as a reagent in synthesizing modified nucleosides. For example, it reacts with 2′,3′-O-isopropylideneuridine to produce 5′-O-(N-isopropylsulfamoyl) uridine derivatives . These derivatives are then investigated for their potential antiviral activities, particularly against herpes simplex virus type 2 (HSV-2) .

Q2: Are there alternative synthesis routes for the compounds produced using this compound?

A3: Yes, alternative synthetic approaches have been explored for some target molecules. For instance, while [D7]Bentazone was successfully synthesized using [D7]this compound , direct deuteration of Bentazone proved ineffective, and attempts to utilize isopropyl iodide or isopropyl toxylate as substitutes for the chloride also failed . This highlights the specific reactivity of this compound in certain reactions.

Q3: What challenges have researchers encountered when using this compound?

A4: Researchers have noted limitations with this compound in certain reactions. Specifically, attempts to cyclize a bissulfamide derived from this compound and a 1,4-dihydropyridine bisenamino ester were unsuccessful . This suggests that the reactivity of the compound and its derivatives can be dependent on the specific reaction conditions and the nature of the other reactants involved.

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